N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide
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Overview
Description
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound with a unique structure that combines a triazolidinyl group, a phenyl ring, a tetrahydroquinoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting with the preparation of the triazolidinyl intermediateThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for each step. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolidinyl derivatives, phenyl-substituted quinolines, and sulfonamide-containing molecules. Examples are:
- N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]thiophene-2-carboxamide
- N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide .
Uniqueness
What sets N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N5O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C19H19N5O5S/c1-22-18(26)24(19(27)23(22)2)14-6-4-13(5-7-14)21-30(28,29)15-8-9-16-12(11-15)3-10-17(25)20-16/h4-9,11,21H,3,10H2,1-2H3,(H,20,25) |
InChI Key |
NTYASRLWYUWAGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
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